molecular formula C8H10N2O2 B1442264 3,4-Diamino-5-methylbenzoic acid CAS No. 37901-95-4

3,4-Diamino-5-methylbenzoic acid

Cat. No.: B1442264
CAS No.: 37901-95-4
M. Wt: 166.18 g/mol
InChI Key: HDCLYEHDPHCZBP-UHFFFAOYSA-N
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Description

3,4-Diamino-5-methylbenzoic acid is an organic compound with the molecular formula C8H10N2O2. It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 3 and 4 positions and a methyl group at the 5 position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-5-methylbenzoic acid typically involves the nitration of 5-methylbenzoic acid followed by reduction of the nitro groups to amino groups. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the diamino compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Diamino-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3,4-Diamino-5-methylbenzoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diaminobenzoic acid: Similar structure but with amino groups at the 3 and 5 positions.

    4-Aminobenzoic acid: Contains a single amino group at the 4 position.

    3,4-Diaminobenzoic acid: Lacks the methyl group at the 5 position .

Uniqueness

3,4-Diamino-5-methylbenzoic acid is unique due to the presence of both amino groups and a methyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4-diamino-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,9-10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCLYEHDPHCZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702009
Record name 3,4-Diamino-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37901-95-4
Record name 3,4-Diamino-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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